2-Bromo-3-methylfuran
Description
Significance of Furan (B31954) Ring Systems in Organic Synthesis and Medicinal Chemistry
Furan and its derivatives are integral to the field of organic synthesis. numberanalytics.comnumberanalytics.com They serve as versatile synthons, capable of participating in a wide range of reactions including electrophilic substitutions, cycloadditions, and metal-catalyzed cross-coupling reactions. numberanalytics.comnumberanalytics.comacs.org The furan ring can be found in numerous natural products and is a key precursor for the synthesis of 1,4-dicarbonyl compounds, cyclopentanones, and carboxylic acids. researchgate.net The ability of the furan ring to undergo dearomatization reactions further expands its synthetic applications. acs.org
In medicinal chemistry, the furan nucleus is a "privileged structure," appearing in a multitude of biologically active compounds. nih.govutripoli.edu.ly Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, antifungal, antitumor, and analgesic properties. utripoli.edu.lyresearchgate.netwisdomlib.org The incorporation of the furan moiety into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic profiles.
Overview of Brominated Furan Scaffolds in Modern Organic Chemistry
The introduction of a bromine atom to the furan ring creates a brominated furan scaffold, a class of compounds with enhanced synthetic versatility. The carbon-bromine bond provides a reactive site for a variety of transformations. Halogenated furans are more reactive towards nucleophiles than their non-halogenated counterparts. pharmaguideline.com
Brominated furans are particularly valuable as precursors in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are powerful methods for constructing carbon-carbon bonds. The position of the bromine atom on the furan ring dictates its reactivity and the types of products that can be formed. For instance, 2-bromofurans are common intermediates in the synthesis of various pharmaceuticals. numberanalytics.com
Research Significance and Contextualization of 2-Bromo-3-methylfuran
This compound is a specific brominated furan derivative that has garnered interest in organic synthesis. The presence of the methyl group at the 3-position influences the electronic and steric properties of the furan ring, impacting its reactivity. Research into this compound often focuses on its synthesis and its utility as a building block for more complex molecules. For example, it has been used in the synthesis of natural products like rosefuran and sesquirosefuran. oup.com The study of its reactions provides insights into the regioselectivity and stereoselectivity of transformations involving substituted furans.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-methylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO/c1-4-2-3-7-5(4)6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJBSJDAKSSYFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562198 | |
| Record name | 2-Bromo-3-methylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64230-60-0 | |
| Record name | 2-Bromo-3-methylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 3 Methylfuran and Analogues
Cyclization Reactions for 2,3-Disubstituted and 2,3,5-Trisubstituted Furan (B31954) Derivatives
A variety of cyclization reactions have been developed for the synthesis of substituted furans, some of which can be adapted to produce brominated analogs. One notable strategy involves the N-bromosuccinimide-mediated cyclization of vinylketene dithioacetals, which are derived from α-formylketene dithioacetals. researchgate.net This method provides a route to 2,3,5-trisubstituted furans. researchgate.net
Another powerful approach is the electrophilic cyclization of alkynes. For instance, 2,3-disubstituted benzo[b]furans can be prepared by the palladium-catalyzed coupling of o-iodoanisoles and terminal alkynes, followed by an electrophilic cyclization step. acs.orgnih.govexlibrisgroup.comnih.govorganic-chemistry.org While this specific example leads to benzofurans, the underlying principle of cyclizing a suitably substituted precursor can be applied to the synthesis of simple furans as well. Similarly, 2,5-disubstituted 3-iodofurans can be synthesized via a palladium-catalyzed coupling and subsequent iodocyclization of terminal alkynes. organic-chemistry.org These iodo-furans can then be further functionalized.
Indium-catalyzed cycloisomerization of acetylenic epoxides represents another route to 2,3,5-trisubstituted furans. organic-chemistry.org Furthermore, the catalyst-controlled regioselective ring-opening cycloisomerization of cyclopropenyl ketones can yield either 2,3,4- or 2,3,5-trisubstituted furans depending on the choice of catalyst (CuI or PdCl2(CH3CN)2). acs.org Phosphine-catalyzed ring-opening cycloisomerization of cyclopropenyl dicarboxylates also provides access to 2,3,5-trisubstituted furans. thieme-connect.com
Table 2: Cyclization Strategies for Substituted Furans
| Starting Material | Key Reagent/Catalyst | Product Type |
| Vinylketene dithioacetals | N-Bromosuccinimide | 2,3,5-Trisubstituted furans researchgate.net |
| o-Iodoanisoles and terminal alkynes | Palladium/Copper, Electrophile | 2,3-Disubstituted benzo[b]furans acs.orgnih.govexlibrisgroup.comnih.govorganic-chemistry.org |
| (Z)-β-bromoenol acetates and terminal alkynes | Palladium/Copper, I2 | 2,5-Disubstituted 3-iodofurans organic-chemistry.org |
| Acetylenic epoxides | InCl3 | 2,3,5-Trisubstituted furans organic-chemistry.org |
| Cyclopropenyl ketones | CuI or PdCl2(CH3CN)2 | 2,3,4- or 2,3,5-Trisubstituted furans acs.org |
Halogen Migration and Prevention Strategies in Furan Synthesis
During the synthesis of halofurans, particularly through cyclization reactions, the potential for halogen migration exists. This can lead to the formation of regioisomeric products, which may be undesirable. For example, in the synthesis of halofurans from haloallenyl ketones, the choice of a gold catalyst can selectively induce a 1,2-halogen migration. organic-chemistry.orgnih.gov
Understanding the mechanism of these migrations is key to controlling them. In some cases, the migration proceeds through a halirenium intermediate. organic-chemistry.org By carefully selecting the catalyst and reaction conditions, it is possible to either promote or suppress these migrations to achieve the desired regioisomer. For instance, different gold catalysts can lead to either 3-bromofurans (via bromine migration) or 2-bromofurans (via a hydrogen shift). organic-chemistry.org
Preventing unwanted halogen migration often involves the strategic choice of starting materials and reagents that favor a specific reaction pathway. The development of highly regioselective cyclization reactions, such as those discussed in the previous section, is a primary strategy for avoiding the formation of mixed regioisomers.
Microwave-Assisted Synthetic Methods in Bromofuran Chemistry
Microwave-assisted synthesis has emerged as a powerful and efficient technique in organic chemistry, offering significant advantages over conventional heating methods. sciencepublishinggroup.comresearchgate.net This approach, characterized by rapid heating, enhanced reaction rates, and often higher yields, has been successfully applied to the synthesis of a wide range of heterocyclic compounds, including furan derivatives. humanjournals.comresearchgate.net The use of microwave irradiation can dramatically reduce reaction times, sometimes from hours to mere minutes, while also promoting cleaner reactions and minimizing the formation of byproducts. sciencepublishinggroup.commdpi.com
In the context of bromofuran chemistry, microwave-assisted methods provide a versatile platform for the introduction of bromine atoms onto the furan ring. While specific literature detailing the microwave-assisted synthesis of 2-bromo-3-methylfuran is not extensively documented, the general principles and successful applications in analogous systems strongly suggest its feasibility. The synthesis of various brominated furan derivatives and other heterocyclic compounds under microwave irradiation has been reported, showcasing the broad applicability of this technology. researchgate.netunipi.itmdpi.com
For instance, the bromination of various aromatic and heterocyclic substrates using reagents like N-bromosuccinimide (NBS) can be significantly accelerated under microwave conditions. researchgate.netresearchgate.net These reactions benefit from the efficient energy transfer of microwaves, which can lead to improved regioselectivity and higher product yields in shorter timeframes.
The following table provides examples of microwave-assisted synthesis of brominated and other substituted heterocyclic compounds, illustrating the typical reaction conditions and outcomes that could be extrapolated for the synthesis of this compound and its analogues.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reaction Time | Reference |
| 4-Bromo-1,8-naphthalic anhydride | NH₄⁺CH₃COO⁻, CH₃COOH, microwave, 60 °C | 4-Bromo-1,8-naphthalimide | 54% | 20 min | mdpi.com |
| 4-Bromo-1,8-naphthalimide | PhB(OH)₂, Pd(P(C₆H₅)₃)₄, DMF/H₂O, microwave, 70 °C | 4-Phenyl-1,8-naphthalimide | 75% | 30 min | mdpi.com |
| 6-Hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide | Chloroacetyl chloride, Dioxane, microwave, 500 W, 140 °C | 2-(Chloromethyl)-5-hydroxy-7-methyl-4-oxo-4,5-dihydroisothiazolo[5,4-b]pyridine-3-carboxamide | 92% | 5 min | mdpi.com |
| Various alkylaryls | N-Bromosuccinimide, neat, microwave | Side-chain α-bromination and ring substitution products | - | - | researchgate.net |
Table 1: Examples of Microwave-Assisted Synthesis of Heterocyclic Compounds
The data clearly demonstrates the efficiency of microwave-assisted reactions in terms of significantly reduced reaction times and high yields. These findings from analogous systems provide a strong basis for developing efficient microwave-assisted protocols for the synthesis of this compound. The general approach would likely involve the reaction of 3-methylfuran (B129892) with a suitable brominating agent under controlled microwave irradiation, optimizing parameters such as temperature, pressure, and reaction time to achieve the desired product with high selectivity and yield.
Reactivity and Advanced Functionalization of 2 Bromo 3 Methylfuran
Electrophilic Aromatic Substitution Pathways
The furan (B31954) ring is an aromatic, π-excessive heterocycle, meaning the lone pair of electrons on the oxygen atom participates in the delocalized π-electron system. vaia.com This makes the ring highly activated towards electrophilic aromatic substitution. The positions adjacent to the oxygen heteroatom, designated C2 and C5 (the α-positions), are significantly more reactive than the C3 and C4 positions (the β-positions). vaia.com This preference is due to the greater resonance stabilization of the carbocation intermediate (an arenium ion) formed when the electrophile attacks an α-position, as the positive charge can be delocalized onto the oxygen atom. askfilo.com
In the case of 3-methylfuran (B129892), the methyl group at the C3 position is an electron-donating group, which further enhances the electron density of the ring and activates it for electrophilic attack. vaia.com The primary influence of the C3-methyl group is to increase the reactivity at the adjacent C2 and C4 positions. However, the intrinsic reactivity of the α-positions (C2 and C5) remains the dominant factor. vaia.comiust.ac.ir Consequently, electrophilic attack, such as monobromination, occurs almost exclusively at the more activated and intrinsically favored α-positions. Since the C2 and C5 positions are equivalent in 3-methylfuran due to symmetry, monobromination leads to a single product: 2-bromo-3-methylfuran. vaia.comaskfilo.com
Table 1: Relative Reactivity of Positions in 3-Methylfuran towards Electrophiles
| Ring Position | Electronic Influence | Predicted Reactivity | Result of Monobromination |
| C2 | α-position (high intrinsic reactivity), activated by C3-methyl group | Highest | Major Product |
| C5 | α-position (high intrinsic reactivity) | High | Major Product (equivalent to C2) |
| C4 | β-position (low intrinsic reactivity), activated by C3-methyl group | Moderate | Minor or no product |
Achieving selective monofunctionalization of the highly reactive furan ring requires carefully controlled reaction conditions. For the synthesis of this compound, harsh brominating agents or strong Lewis acid catalysts that can lead to polymerization or polybromination are generally avoided. iust.ac.ir
A standard and effective method for the controlled monobromination of 3-methylfuran involves the use of N-bromosuccinimide (NBS). acs.org This reagent provides a source of electrophilic bromine under relatively mild conditions. The reaction is typically carried out in a non-polar solvent like benzene (B151609) or carbon tetrachloride. acs.org Under these conditions, ring bromination occurs exclusively, in contrast to some alkylfurans where side-chain bromination can be a competing pathway. acs.org The use of NBS ensures that a single bromine atom is introduced regioselectively at the C2 position, yielding this compound as the sole product. askfilo.comacs.org
Organometallic Reactivity and Directed Metallation
The bromine atom in this compound serves as a synthetic handle for a variety of organometallic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position.
Directed ortho-metallation (DoM) is a powerful strategy for the regioselective deprotonation of aromatic and heteroaromatic rings, guided by a directing metalation group (DMG). baranlab.org For π-excessive heterocycles like furan, however, lithiation kinetically favors the C2 position, an effect so strong that it can override the influence of other directing groups. uwindsor.caimperial.ac.uk
In the context of halogenated furans, the halogen itself can influence the site of metallation. For instance, the treatment of 3-halofurans with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can selectively remove the proton at the C2 position. iust.ac.ir This is a form of directed metallation where the inductive effect of the halogen at C3 acidifies the adjacent C2 proton, guiding the base to deprotonate at that site. While this is highly relevant for 3-halofurans, for this compound, the most acidic ring proton is at the C5 position, and direct deprotonation there would compete with metal-halogen exchange at the C2 position.
A more direct and common method for generating an organometallic species from this compound is through metal-halogen exchange. This reaction involves treating the brominated furan with a strong organometallic base, typically an alkyllithium reagent such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). iust.ac.irorganic-chemistry.org The reaction rapidly and cleanly exchanges the bromine atom for a lithium atom. nih.gov
This transformation is highly efficient for bromo- and iodo-substituted aromatics and heterocycles. uwindsor.ca Research on related compounds like 2,3-dibromofuran (B1599518) shows that metal-halogen exchange occurs selectively at the α-bromine (C2) over the β-bromine (C3), highlighting the kinetic favorability of forming the more stable 2-lithiofuran (B141411) species. iust.ac.ir Applying this principle to this compound, the exchange reaction provides a reliable route to 3-methyl-2-furyllithium, which can then be trapped with various electrophiles.
General Reaction: Metal-Halogen Exchange
Substrate: this compound
Reagent: n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi)
Conditions: Anhydrous ether or THF, low temperature (-78 °C)
Product: 3-Methyl-2-furyllithium
In addition to organolithium reagents, the Grignard reagent, 3-methyl-2-furylmagnesium bromide, is a valuable and synthetically important intermediate derived from this compound. oup.comoup.com The formation of this Grignard reagent can be achieved by reacting this compound with magnesium metal. To facilitate the reaction, an activated magnesium-copper alloy is often employed. oup.comoup.com
Once formed, 3-methyl-2-furylmagnesium bromide acts as a potent nucleophile. It has been successfully used in the synthesis of naturally occurring furan-containing compounds. For example, its reaction with allylic and benzylic halides provides a direct route to 2,3-disubstituted furans without the formation of other isomers. oup.com This method has been applied to the synthesis of rosefuran and sesquirosefuran, components of essential oils. oup.comoup.com
Table 2: Synthesis of Natural Products using 3-Methyl-2-furylmagnesium Bromide
| Target Product | Electrophile | Reagents & Conditions | Yield | Reference |
| Rosefuran | 1-Bromo-3-methyl-2-butene | This compound, Mg-Cu alloy, THF | 40% | oup.com |
| Sesquirosefuran | Geranyl bromide | This compound, Mg-Cu alloy, THF | 26% | oup.com |
Transition Metal-Catalyzed Cross-Coupling Reactions of this compound
This compound is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the synthesis of more complex molecules.
Palladium catalysts are highly effective in promoting the coupling of this compound with various organometallic reagents. The Suzuki-Miyaura coupling, which utilizes organoboron compounds, is a widely employed method for creating C-C bonds. For instance, the reaction of bromofurans with arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium carbonate, results in the formation of aryl-substituted furans. nih.gov The choice of ligand and base can be critical; while potassium carbonate is often effective, other bases like cesium carbonate or tripotassium phosphate (B84403) have also been explored, though not always with successful outcomes for every substrate. nih.gov
The reactivity of this compound extends to couplings with other organometallic partners. While specific examples for this compound with alkylzinc (Negishi coupling) and alkenylaluminum reagents are not extensively detailed in the provided context, the general utility of brominated furans in such transformations is well-established. For example, palladium-catalyzed cross-coupling reactions of 2-bromobenzo[b]furans with alkenylaluminum reagents have been shown to be highly efficient, suggesting that similar reactivity could be expected for this compound. rsc.org These reactions typically proceed with high yields under relatively mild conditions. rsc.org
The Suzuki-Miyaura reaction has been optimized for various substrates, including the coupling of 2-bromo-3-methyl-2-cyclopenten-1-one (B1598302) with potassium alkyltrifluoroborates, highlighting the versatility of palladium catalysis in forming C-C bonds with brominated cyclic compounds. nih.gov
Table 1: Examples of Palladium-Catalyzed C-C Bond Forming Reactions with Bromofuran Derivatives
| Coupling Partners | Catalyst System | Product Type | Reference |
|---|---|---|---|
| Terpenoid 2-bromofuran (B1272941) and Arylboronic acid | Pd(OAc)₂ / (R)-BINAP, K₂CO₃ | Aryl-substituted terpenoid furan | nih.gov |
| 2-Bromobenzo[b]furan and Alkenylaluminum reagent | PdCl₂ / XantPhos | 2-Alkenylbenzo[b]furan | rsc.org |
| 2-Bromo-3-methyl-2-cyclopenten-1-one and Potassium alkyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ / Cs₂CO₃ | Alkylated cyclopentenone | nih.gov |
| 2,5-Dibromothiophene and Methyl 2-methylfuran-3-carboxylate | PdCl(C₃H₅)(dppb) | Diheteroarylated thiophene | beilstein-journals.org |
Palladium catalysis is also instrumental in forming carbon-heteroatom bonds, such as C-N and C-O bonds, from this compound. These reactions, often referred to as Buchwald-Hartwig aminations or etherifications, are crucial for synthesizing a wide array of functionalized molecules. The choice of palladium precursor, ligand, and base is critical for the success of these transformations. For instance, the combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine (B1218219) ligand such as Xantphos, and a base like cesium carbonate, has been proven effective for C-N cross-coupling reactions involving amides, amines, and amino acid esters with N-protected 4-bromo-7-azaindole. beilstein-journals.org For C-O bond formation with phenols, a system comprising Pd(OAc)₂, Xantphos, and potassium carbonate is often preferred. beilstein-journals.org
The development of these methods has allowed for the coupling of a broad range of nitrogen and oxygen nucleophiles with aryl and heteroaryl bromides under relatively mild conditions. mit.edu These reactions have found extensive applications in medicinal chemistry and materials science. mit.edu
Table 2: Conditions for Palladium-Catalyzed C-N and C-O Bond Formation
| Bond Type | Nucleophile | Catalyst System | Base | Reference |
|---|---|---|---|---|
| C-N | Amides, Amines, Amino acid esters | Pd(OAc)₂ or Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | beilstein-journals.org |
| C-O | Phenols | Pd(OAc)₂ / Xantphos | K₂CO₃ | beilstein-journals.org |
| C-O | Fluorinated Alcohols | tBuBrettPhos Pd G3 | Cs₂CO₃ or K₃PO₄ | nih.gov |
In addition to palladium, copper catalysts can also mediate cross-coupling reactions involving bromofurans. Copper-catalyzed methods can sometimes offer complementary reactivity or be more cost-effective. For instance, copper(I) iodide (CuI) has been used to catalyze the cross-coupling of organostannylfurans with allylic bromides, a variant of the Stille reaction. nih.gov These reactions can proceed at ambient temperature in the presence of a base. nih.gov
Copper catalysis is also effective for the synthesis of multisubstituted furans through the coupling of ketones with aromatic olefins. researchgate.net While not a direct cross-coupling of this compound, this demonstrates the utility of copper in furan synthesis. Furthermore, copper-catalyzed cross-coupling reactions are employed for forming C-N bonds, as seen in the selective modification of pyroglutamate (B8496135) residues in peptides. nih.gov
Nucleophilic Substitution Reactions on the Brominated Furan Ring
The bromine atom in this compound can be displaced by nucleophiles through nucleophilic substitution reactions. This reactivity allows for the introduction of a variety of functional groups onto the furan core. For example, the bromine can be replaced by other nucleophiles, although specific examples directly involving this compound are not detailed in the provided search results. However, the general reactivity of brominated furans in such transformations is a known chemical principle. The electron-rich nature of the furan ring can influence the feasibility and mechanism of these reactions.
Cycloaddition Reactions Involving this compound Derivatives
The furan ring can participate as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. This provides a powerful tool for the construction of complex polycyclic systems.
Theoretical studies using Density Functional Theory (DFT) have been conducted on the Diels-Alder reaction of 2-methylfuran (B129897) with dienophiles like 3-bromo-1-phenylprop-2-ynone. researchgate.netresearch-nexus.net These studies indicate that in such reactions, the furan derivative acts as the nucleophile (diene), and the alkyne acts as the electrophile (dienophile). research-nexus.net The methyl group on the furan ring influences the regioselectivity of the cycloaddition. The reaction is predicted to proceed through a concerted but asynchronous mechanism. researchgate.net
The Diels-Alder reaction is a key step in the synthesis of various complex molecules. The ability of the furan moiety to act as a diene, followed by subsequent transformations of the resulting oxabicycloheptene adduct, offers a versatile synthetic strategy. The regioselectivity is a crucial aspect, often governed by electronic and steric factors of both the diene and the dienophile. libretexts.org
Intramolecular Cycloaddition Approaches
Extensive literature searches for specific examples of intramolecular cycloaddition reactions involving this compound as the diene component have not yielded dedicated research studies or detailed findings. The reactivity of furan moieties in intramolecular Diels-Alder (IMDA) reactions is a well-established field for the synthesis of complex polycyclic systems. acs.orgscience.govresearchgate.net These reactions often require thermal conditions or Lewis acid catalysis to overcome the aromatic stabilization of the furan ring. researchgate.netrsc.org
In principle, a substrate for an intramolecular cycloaddition could be designed by tethering a dienophile to the this compound core. The nature of the tether and the dienophile would be crucial in determining the feasibility and outcome of the cyclization. However, specific experimental data, such as reaction conditions, yields, and stereochemical outcomes for such a system involving this compound, are not available in the reviewed scientific literature.
Research in related areas has explored the intramolecular cycloadditions of various other furan derivatives. For instance, studies have shown the successful intramolecular [4+2] cycloaddition of furans tethered to allenes or alkenes to construct bridged oxatricyclic frameworks. ucla.edu Other research has focused on the tandem acylation/intramolecular Diels-Alder furan (IMDAF) reaction of 2-furylquinazolinones to produce bridged pentacyclic nitrogen heterocycles. researchgate.net
Furthermore, the synthesis of substrates for intramolecular furan cycloadditions has been described using related bromo-compounds. For example, 2-bromo-3-ethoxycyclohex-2-enone has been utilized as a precursor in the assembly of substrates for the strain-activated intramolecular Diels-Alder trapping of cyclic allenes with pendent furans. ualberta.caacs.org While this demonstrates the utility of bromo-substituted rings in building complex molecules for cycloadditions, it does not directly address the reactivity of this compound in such a capacity.
Computational studies on the Diels-Alder reaction of substituted furans, such as 2,5-dimethylfuran, have provided insights into the mechanism and the effects of catalysis, but these are for intermolecular reactions. researchgate.net
Given the absence of direct experimental research on the intramolecular cycloaddition of this compound, no specific data tables on its performance in such reactions can be presented. The potential of this compound as a diene in intramolecular cycloadditions remains an area for future investigation.
Mechanistic Investigations and Computational Studies
Reaction Mechanisms of Bromination in Furan (B31954) Systems
The bromination of furan and its derivatives is a classic example of electrophilic aromatic substitution. However, the reaction is complex, with outcomes varying significantly based on the substrate, reagents, and conditions. The process can yield addition, substitution, or even ring-opened products. For a substituted furan like 3-methylfuran (B129892), bromination typically leads to substitution at the C2 or C5 position, as these are the most activated sites. The mechanism involves the attack of the furan's π-electron system on the bromine molecule, leading to a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
The stability of this intermediate is crucial in determining the reaction's regioselectivity. For 3-methylfuran, attack at the C2 position results in a carbocation where the positive charge can be delocalized over the furan ring and is stabilized by the inductive effect of the methyl group. Subsequent loss of a proton from the C2 position re-establishes the aromaticity of the furan ring, yielding 2-bromo-3-methylfuran.
Table 1: Factors Influencing Furan Bromination Outcome
| Factor | Influence on Reaction Mechanism | Typical Outcome for 3-Methylfuran |
| Solvent | Polar, protic solvents can participate in the reaction, potentially leading to addition or ring-opening. Non-polar, aprotic solvents favor substitution. | Substitution to form this compound is favored in solvents like dioxane or carbon tetrachloride. |
| Temperature | Low temperatures can sometimes isolate initial addition products (dibromo adducts), while higher temperatures promote the elimination reaction that leads to the aromatic substitution product. | Room temperature or slightly below is typical for achieving substitution without significant side reactions. |
| Brominating Agent | Milder brominating agents like N-Bromosuccinimide (NBS) can offer higher selectivity and reduce the formation of polybrominated byproducts compared to elemental bromine (Br₂). | Use of NBS often provides a cleaner reaction yielding the desired monobrominated product. |
In many organic reactions, carbocation intermediates can undergo rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation. wikipedia.orgnrochemistry.comharvard.edu This phenomenon is driven by the thermodynamic preference for tertiary carbocations over secondary, and secondary over primary. harvard.edu
In the context of furan bromination, the intermediate is a resonance-stabilized carbocation (arenium ion). The stability of this intermediate is a key factor. The positive charge is delocalized across the ring system, which significantly stabilizes the cation compared to a simple alkyl carbocation. Due to this high degree of resonance stabilization, the arenium ion intermediates in furan bromination are generally less prone to the types of skeletal rearrangements (like hydride or alkyl shifts) seen in aliphatic systems. wikipedia.orgwikipedia.org The driving force is overwhelmingly the restoration of the highly stable aromatic furan ring through deprotonation, a process that is typically much faster than any potential rearrangement. The stability of the furan ring itself is a significant factor; for instance, in some reactions involving furan derivatives with specific substituents, the ring remains unaffected by brominating agents that target other parts of the molecule. pku.edu.cnorganic-chemistry.org
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive insights into reaction mechanisms. rhhz.net By replacing an atom with one of its isotopes (e.g., hydrogen with deuterium), chemists can track its position in the products or observe changes in reaction rates, known as kinetic isotope effects (KIE). libretexts.org
While specific isotopic labeling studies on the bromination of 3-methylfuran are not extensively documented in readily available literature, the methodology is broadly applicable. For instance, if the deprotonation step in the electrophilic substitution mechanism were rate-determining, replacing the hydrogen at the C2 position with deuterium (B1214612) would result in a primary kinetic isotope effect (a slower reaction rate). However, in most electrophilic aromatic substitutions, the initial attack of the electrophile is the rate-determining step, and no significant KIE is observed upon deuteration of the aromatic proton.
This technique has been applied to elucidate mechanisms in other furan-related reactions. For example, oxygen-17 labeling was used to investigate novel rearrangements of furan-2,3-dione systems, confirming the equivalence of two oxygen atoms in a proposed intermediate. wikipedia.orgorganic-chemistry.org Such studies showcase how isotopic labeling can unambiguously confirm or refute proposed mechanistic pathways in furan chemistry. rhhz.netlibretexts.org
Mechanistic Insights into Directed Metallation Processes
Directed ortho-metalation (DoM) is a synthetic strategy that allows for the regioselective deprotonation of an aromatic ring at a position ortho to a directing metalation group (DMG). wikipedia.org The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent (like n-butyllithium), bringing the strong base into proximity with the ortho-proton and facilitating its removal. wikipedia.orgbaranlab.org This generates a lithiated intermediate that can then react with various electrophiles. organic-chemistry.org
For π-electron rich heterocycles like furan, lithiation has a strong intrinsic preference for the C2 position due to the inductive effect of the oxygen atom, which increases the acidity of the adjacent protons. uwindsor.ca This inherent reactivity means that even without a strong DMG, deprotonation often occurs at C2. If the C2 position is blocked (as in 2-substituted furans), lithiation will then typically occur at the C5 position. A methyl group, as in 3-methylfuran, is not a strong directing group, so deprotonation would be expected to occur primarily at the C2 position, and to a lesser extent, the C5 position. The mechanism relies on the coordination between the Lewis acidic lithium and a Lewis basic site (the DMG), which lowers the activation energy for the proton abstraction at the adjacent site. baranlab.org
Elucidation of Transition Metal-Catalyzed Coupling Mechanisms
This compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon bonds. chemistryjournals.net The mechanisms of these reactions, such as the Suzuki, Stille, and Heck reactions, are generally well-understood and proceed via a catalytic cycle involving a palladium catalyst. rhhz.net
The general catalytic cycle for reactions like the Suzuki and Stille couplings involves three key steps: chemistryjournals.net
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. nrochemistry.comwikipedia.org
Transmetalation : The organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction or an organotin compound in the Stille reaction) is transferred to the palladium center, displacing the bromide. wikipedia.orgnrochemistry.com In the Suzuki reaction, a base is required to activate the organoboron species. wikipedia.orgorganic-chemistry.org
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle. nrochemistry.comharvard.edu
The Heck reaction follows a slightly different pathway after the initial oxidative addition step. Instead of transmetalation, the Pd(II) complex coordinates to an alkene. This is followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to yield the substituted alkene product and regenerate the catalyst. wikipedia.orglibretexts.orgyoutube.com
Table 2: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Step 1: Oxidative Addition | Step 2: Intermediate Step | Step 3: Reductive Elimination | Catalyst Regeneration |
| Suzuki Coupling | Pd(0) inserts into the C-Br bond of this compound to form a Pd(II) complex. libretexts.org | Transmetalation with a boronic acid/ester (activated by base). wikipedia.org | The two organic groups couple, forming the product. libretexts.org | Pd(II) is reduced back to Pd(0). libretexts.org |
| Stille Coupling | Pd(0) inserts into the C-Br bond of this compound to form a Pd(II) complex. wikipedia.org | Transmetalation with an organostannane reagent. wikipedia.orglibretexts.org | The two organic groups couple, forming the product. wikipedia.org | Pd(II) is reduced back to Pd(0). wikipedia.org |
| Heck Reaction | Pd(0) inserts into the C-Br bond of this compound to form a Pd(II) complex. wikipedia.org | Alkene Insertion followed by β-Hydride Elimination . wikipedia.orglibretexts.org | Not a direct reductive elimination of two organic groups; product is released after β-hydride elimination. | A final step with a base regenerates the Pd(0) catalyst. libretexts.org |
Application of Computational Chemistry in Reaction Mechanism Studies
Computational chemistry has become an indispensable tool for studying reaction mechanisms, offering insights that are often difficult or impossible to obtain through experimental means alone. researchgate.net By modeling molecules and their reaction pathways, researchers can calculate the energies of reactants, products, intermediates, and transition states. researchgate.net This information helps to determine the most likely reaction pathway, explain observed selectivities, and even predict the outcomes of new reactions. chemistryjournals.net
Density Functional Theory (DFT) is a quantum mechanical modeling method that is widely used to investigate the electronic structure of molecules and reaction mechanisms. umn.edu It has proven particularly effective for studying systems involving transition metals. chemistryjournals.netdtu.dk In the context of reactions involving furan derivatives, DFT calculations can be used to:
Analyze Reaction Barriers : DFT can calculate the activation energies for different potential reaction pathways, such as addition versus substitution in bromination, or to compare different mechanistic cycles in a coupling reaction. acs.orgscite.ai For example, DFT studies on furan hydrogenation on palladium surfaces have been used to calculate the energy barriers for various hydrogenation and ring-opening steps. rsc.org
Determine Intermediate Stability : The relative energies of potential intermediates, such as different resonance structures of the arenium ion in bromination or various palladium complexes in a catalytic cycle, can be calculated to determine which are most stable and thus most likely to be formed. researchgate.net
Elucidate Transition State Structures : DFT can model the geometry of transition states, providing a detailed picture of bond-making and bond-breaking processes. This is crucial for understanding how catalysts function and how selectivity arises. researchgate.net
Explain Regioselectivity : By comparing the activation energies for reactions at different positions on the furan ring (e.g., C2 vs. C5), DFT can rationalize and predict the observed regioselectivity in reactions like bromination or metallation. pku.edu.cn
Computational studies have been used to investigate a wide range of furan-related chemistry, from cycloaddition reactions to conversions on metal surfaces, providing deep mechanistic understanding that complements experimental findings. pku.edu.cnacs.org
Molecular Electron Density Theory (MEDT) in Selectivity Prediction
A comprehensive search of scientific literature has revealed no specific studies applying Molecular Electron Density Theory (MEDT) to predict the selectivity of reactions involving this compound. While MEDT is a powerful computational tool for analyzing reaction mechanisms and selectivity in organic chemistry, its application to this particular halogenated furan derivative has not been documented in the available research.
MEDT provides insights into chemical reactivity by analyzing the changes in electron density throughout a reaction, rather than focusing on molecular orbitals. mdpi.com This theory has been successfully employed to understand the mechanisms and selectivity of various reactions, including cycloadditions involving other furan derivatives. rsc.orgnih.gov For instance, MEDT has been used to study the regio- and stereoselectivity of Diels-Alder and [3+2] cycloaddition reactions of furan compounds by examining the global and local electron density indices of the reactants. rsc.orgnih.gov
Computational studies on halogenated furans have been conducted to understand the effect of halogen substitution on reactivity, such as in intramolecular Diels-Alder reactions. rsc.org These studies, however, have not specifically utilized the MEDT framework.
Given the absence of direct research, it is not possible to provide detailed research findings or data tables on the application of MEDT for selectivity prediction in reactions of this compound. Further computational research would be necessary to apply MEDT principles to this compound and generate predictive data regarding its reaction selectivity.
Applications and Utility of 2 Bromo 3 Methylfuran in Organic Synthesis
Synthesis of Complex Furan (B31954) Derivatives and Polysubstituted Furan Scaffolds
The primary application of 2-bromo-3-methylfuran lies in its use as a substrate for creating more elaborate furan-containing molecules. The carbon-bromine bond at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.
One of the most common transformations is the Suzuki-Miyaura coupling, where this compound reacts with boronic acids or their esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This method is highly efficient for the synthesis of 2-aryl- and 2-heteroaryl-3-methylfurans. Similarly, Stille coupling with organotin reagents and Negishi coupling with organozinc reagents provide alternative routes to introduce carbon-based functionalities. The Heck reaction allows for the introduction of alkenyl groups. mdpi.com These reactions are fundamental in constructing polysubstituted furan scaffolds, which are key components in many larger, more complex molecules. mdpi.comrsc.org
The reactivity of the furan ring, coupled with the versatility of the bromo substituent, allows for a modular approach to synthesizing a diverse library of furan derivatives. For instance, after a cross-coupling reaction at the 2-position, further functionalization of the furan ring or the newly introduced substituent can be achieved, leading to a high degree of molecular complexity. The synthesis of 2,3,5-trisubstituted furans can be achieved through iodocyclization of intermediates derived from coupling reactions. organic-chemistry.orgacs.org
Table 1: Examples of Cross-Coupling Reactions with this compound
| Coupling Reaction | Reagent | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-3-methylfuran |
| Stille | Organostannane | Pd(PPh₃)₄ | 2-Alkyl/Aryl-3-methylfuran |
| Heck | Alkene | Pd(OAc)₂, PPh₃, Et₃N | 2-Alkenyl-3-methylfuran |
| Negishi | Organozinc | Pd(PPh₃)₄ | 2-Alkyl/Aryl-3-methylfuran |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynyl-3-methylfuran |
Precursor in Natural Product Synthesis
The 3-methylfuran (B129892) moiety is a structural motif present in a number of naturally occurring compounds, particularly furanoterpenoids. lookchem.com this compound can serve as a key starting material or intermediate in the total synthesis of these natural products. Its ability to undergo regioselective functionalization is crucial for building the carbon skeleton of the target molecule.
A notable example is the synthesis of (±)-Evodone, a furanosesquiterpenoid. lookchem.comlookchem.com Synthetic strategies towards Evodone have utilized precursors that could be derived from this compound, highlighting its potential in this area. researchgate.net The synthesis of such natural products often involves an initial cross-coupling reaction to install a key fragment, followed by a series of transformations to construct the final complex structure. The furan ring itself can also participate in cycloaddition reactions, such as the Diels-Alder reaction, to build fused ring systems. lookchem.com
Development of Pharmaceutical and Agrochemical Intermediates
Furan derivatives are recognized as important pharmacophores and are present in a variety of biologically active compounds. nih.gov Consequently, this compound is a valuable building block for the synthesis of intermediates used in the pharmaceutical and agrochemical industries. nbinno.com The ability to generate diverse libraries of substituted furans through cross-coupling reactions allows for the exploration of structure-activity relationships in drug discovery programs.
The furan nucleus is a component of various compounds with potential therapeutic applications. While specific drug syntheses directly from this compound are not extensively documented in publicly available literature, the general utility of substituted furans in medicinal chemistry is well-established. cognitivemarketresearch.commdpi.com These furan-containing molecules can act as inhibitors of specific enzymes or as ligands for various receptors. smolecule.com The development of novel synthetic routes to functionalized furans is an active area of research, with implications for the discovery of new pharmaceutical and agrochemical agents. nbinno.com
Role in Advanced Materials Chemistry
The application of this compound extends beyond biological applications into the realm of materials science. Furan-based polymers and oligomers have garnered interest for their potential use in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov The conjugated π-system of the furan ring can be extended through polymerization, often achieved via repetitive cross-coupling reactions of difunctionalized furan monomers.
While this compound itself is a monofunctionalized furan in terms of its bromo-substituent, it can be used to synthesize more complex monomers for polymerization. For example, it can be elaborated into a difunctional monomer that can then be used in step-growth polymerization. The electronic properties of the resulting polymer can be tuned by the choice of co-monomer and the substituents on the furan ring. The development of functional materials from furan derivatives is an expanding field, and building blocks like this compound play a fundamental role in this research. nbinno.com
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2-Bromo-3-methylfuran. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.
In the ¹H NMR spectrum, the protons on the furan (B31954) ring and the methyl group exhibit characteristic chemical shifts. The furan ring protons typically appear as doublets due to coupling with each other. The methyl protons are expected to appear as a singlet.
The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbon atoms in the furan ring, including the one bonded to the bromine atom, will have distinct chemical shifts. The bromine atom generally causes a downfield shift for the carbon it is attached to.
While specific spectral data for this compound is not widely published, analysis of related structures allows for the prediction of expected chemical shifts. For instance, in a study involving the synthesis of furan derivatives, the structures of the products were confirmed using spectral data, including NMR. oup.com The analysis of ¹H and ¹³C NMR spectra is crucial for distinguishing between isomers and confirming regioselectivity during synthesis.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on typical chemical shifts for substituted furans.
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |
| -CH₃ | ~2.0-2.2 (s) | C2 (-Br) | ~115-120 |
| H-4 | ~6.2-6.4 (d) | C3 (-CH₃) | ~125-130 |
| H-5 | ~7.2-7.4 (d) | C4 | ~110-115 |
| C5 | ~140-145 | ||
| -CH₃ | ~12-15 |
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for Compound Identification
Mass spectrometry (MS) and infrared (IR) spectroscopy are fundamental techniques used to identify this compound by determining its molecular weight and identifying its functional groups.
Mass Spectrometry (MS): MS analysis provides the molecular weight and can reveal the elemental composition of the compound. For this compound (C₅H₅BrO), the expected monoisotopic mass is approximately 159.952 u. chemsrc.comepa.gov A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Due to the presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the mass spectrum will show two peaks of almost equal intensity for the molecular ion ([M]⁺ and [M+2]⁺). This characteristic pattern is a strong indicator of the presence of a single bromine atom in the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands. These include C-H stretching and bending vibrations from the methyl group and the furan ring, C-O-C stretching of the furan ether group, and C=C stretching from the aromatic ring. udayton.edu A crucial absorption band for this compound would be the C-Br stretching vibration, which typically appears in the fingerprint region of the spectrum, at approximately 750–500 cm⁻¹. docbrown.info
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | ~3100-3150 |
| Alkyl C-H Stretch | ~2850-2975 |
| Furan Ring C=C Stretch | ~1500-1600 |
| C-O-C Stretch (Ether) | ~1000-1250 |
| C-Br Stretch | ~500-750 |
Advanced Spectroscopic Techniques for Purity and Isomeric Analysis (e.g., Deuterium (B1214612) NMR)
For more complex analyses, such as determining isomeric purity or elucidating reaction mechanisms, advanced spectroscopic techniques are employed. Deuterium (²H) NMR is a powerful method for such investigations. jcu.edu
In the context of this compound synthesis or its subsequent reactions, deuterium labeling can be used to trace the pathways of atoms. By replacing a specific hydrogen atom with a deuterium atom, researchers can monitor the fate of that position in the molecule. Deuterium NMR spectra are distinct from proton NMR, and they can confirm the exact location of the deuterium label. jcu.edu This is invaluable for distinguishing between potential isomers that might form during a reaction.
Furthermore, in ¹³C NMR, a carbon atom bonded to a deuterium atom will exhibit a characteristic splitting pattern, providing another layer of confirmation for the location of the isotopic label. jcu.edu This technique is essential for verifying proposed reaction mechanisms, such as those involving rearrangements or specific additions, and ensuring the isomeric purity of the final product. jcu.edu
Stability and Handling Considerations in Laboratory Research
Polymerization Tendencies of Halogenated Furans under Various Environmental Conditions
Halogenated furans, including 2-bromo-3-methylfuran, are prone to polymerization under specific environmental triggers. This reactivity stems from the aromatic furan (B31954) ring, which can be destabilized and lead to polymerization cascades. The presence and position of substituents on the furan ring significantly influence its stability. For instance, the methyl group in this compound, being electron-donating, can affect the electronic distribution of the furan ring and its susceptibility to reactions.
Several environmental factors are known to initiate or accelerate the polymerization of halogenated furans:
Exposure to Light: UV radiation can provide the energy to initiate free-radical polymerization, a common degradation pathway for many organic compounds, including brominated furans. diva-portal.org This photolytic degradation can lead to the formation of various by-products. diva-portal.org
Elevated Temperatures: Heat can promote thermal degradation and polymerization. uni-due.denih.gov Studies on other brominated compounds show that thermal decomposition can lead to the formation of complex and often undesirable products. ua.es
Acidic Environments: The presence of acids can catalyze polymerization by protonating the furan ring, which makes it more vulnerable to attack by other furan molecules, initiating a chain reaction.
Oxidizing Atmospheres: Exposure to oxygen can lead to oxidative degradation and the formation of polymeric substances. nih.gov
The polymerization process often results in the formation of dark, insoluble, and complex polymeric materials, which can interfere with chemical analyses and reactions.
Table 1: Environmental Factors Influencing Polymerization of Halogenated Furans
| Factor | Effect on this compound | Primary Mechanism |
| Light (UV) | Initiates degradation and polymerization. diva-portal.org | Photolytic Free-Radical Polymerization |
| Heat | Accelerates degradation and polymerization. uni-due.denih.gov | Thermal Decomposition |
| Acids | Catalyzes polymerization. | Cationic Polymerization |
| Oxygen | Promotes oxidative degradation. nih.gov | Oxidation |
Strategies for Enhanced Stability and Storage Protocols for this compound
To mitigate the inherent instability of this compound, strict adherence to proper storage and handling protocols is essential. These strategies aim to minimize exposure to conditions that promote degradation.
Key recommendations for storage include maintaining the compound at low temperatures, often between 2-8°C, to slow down reaction rates. echemi.com Protection from light is critical, necessitating the use of amber or opaque containers. To prevent oxidation, the compound should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container to exclude air and moisture. echemi.comfishersci.com Some sources suggest that for similar compounds, room temperature storage can lead to a noticeable increase in decomposition over a month.
For handling, it is advisable to work in a well-ventilated area, such as under a chemical fume hood. echemi.comfishersci.com Using non-sparking tools and ensuring equipment is properly grounded can prevent ignition from static discharge, which is particularly important given the compound's potential flammability. echemi.comfishersci.com
Table 2: Recommended Storage and Handling Protocols for this compound
| Protocol | Recommendation | Rationale |
| Temperature | Store in a cool place (e.g., 2-8°C). echemi.com | To minimize the rate of thermal degradation and polymerization. |
| Light Exposure | Store in amber or opaque, tightly sealed containers. echemi.com | To prevent photolytic degradation initiated by UV light. |
| Atmosphere | Store under an inert gas (e.g., nitrogen, argon). fishersci.com | To prevent oxidation and degradation from atmospheric oxygen. |
| Handling | Use in a well-ventilated fume hood with protective gear. echemi.comfishersci.com | To ensure safety and minimize exposure. |
| Ignition Sources | Keep away from heat, sparks, and open flames. Use non-sparking tools. echemi.comfishersci.com | To prevent fire, given the compound's flammability. |
By implementing these stability and handling strategies, researchers can preserve the chemical integrity of this compound, thereby ensuring the accuracy and reliability of their experimental work.
Q & A
Q. What are the key considerations for synthesizing 2-Bromo-3-methylfuran with high purity?
Synthesis requires precise control of bromination conditions (e.g., temperature, solvent polarity, and stoichiometry) to avoid over-bromination or side reactions. Catalysts like FeBr₃ or N-bromosuccinimide (NBS) are often employed. Purification techniques such as column chromatography or distillation are critical, followed by validation using NMR (¹H/¹³C) and mass spectrometry (MS) .
Q. Which analytical techniques are essential for characterizing this compound?
Basic characterization includes ¹H/¹³C NMR to confirm substituent positions and bromine integration, MS for molecular weight verification, and IR spectroscopy to identify functional groups like the furan ring or methyl substituents. Thin-layer chromatography (TLC) is used to monitor reaction progress .
Q. How should researchers safely handle and store this compound?
Use PPE (gloves, goggles) due to bromine’s reactivity. Store in airtight containers at 0–6°C to prevent degradation. Avoid exposure to light or moisture, as these can trigger decomposition or unintended reactions .
Q. What purification challenges arise during this compound synthesis?
Challenges include separating brominated byproducts (e.g., di-brominated analogs) and residual catalysts. Optimize solvent systems (e.g., hexane/ethyl acetate gradients) for column chromatography or employ fractional distillation under reduced pressure .
Advanced Research Questions
Q. How can regioselectivity contradictions in bromination of methylfurans be resolved?
Regioselectivity discrepancies (e.g., 2- vs. 5-bromination) are analyzed using DFT calculations to model transition states and X-ray crystallography to confirm substituent positions. Competitive experiments under varying conditions (e.g., solvent polarity, catalyst loading) can isolate dominant pathways .
Q. What mechanistic insights explain this compound’s reactivity in cross-coupling reactions?
The bromine atom acts as a leaving group in Suzuki-Miyaura or Ullmann couplings. Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (²H/¹³C) help elucidate rate-determining steps, while computational models (DFT) predict electronic effects of the methyl group on reactivity .
Q. How do researchers address contradictions in reported biological activity data for brominated furans?
Reproducibility studies under standardized assays (e.g., MIC for antimicrobial activity) and meta-analyses of structural analogs (e.g., comparing this compound to 3-Bromo-2-formylfuran) identify confounding variables like impurity profiles or solvent effects .
Q. What strategies optimize this compound’s stability in high-temperature reactions?
Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition thresholds. Stabilizers (e.g., radical inhibitors) or inert atmospheres (N₂/Ar) are employed in reactions like Diels-Alder cycloadditions .
Q. How is this compound utilized in synthesizing bioactive heterocycles?
It serves as a precursor for benzofuran derivatives via nucleophilic substitution or as a diene in cycloadditions. For example, coupling with arylboronic acids yields pharmacophores with antiviral or anticancer activity .
Q. What computational methods validate structure-activity relationships (SAR) for brominated furans?
Molecular docking (e.g., AutoDock) and MD simulations predict binding affinities to target proteins (e.g., viral proteases). QSAR models correlate electronic parameters (Hammett constants) with bioactivity data from in vitro assays .
Methodological Notes
- Synthesis Optimization : Use kinetic control (low temperatures) to favor mono-bromination over di-substitution .
- Regiochemical Analysis : X-ray crystallography (e.g., CCDC data) provides unambiguous structural confirmation .
- Data Validation : Cross-reference NMR shifts with databases (e.g., PubChem) and replicate experiments under controlled conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
